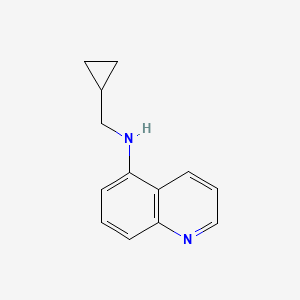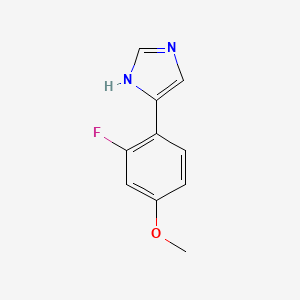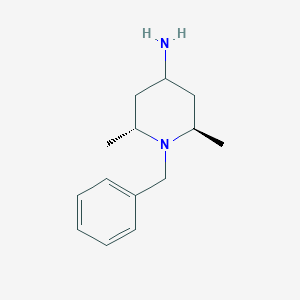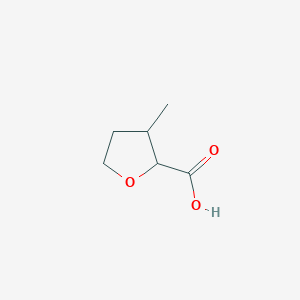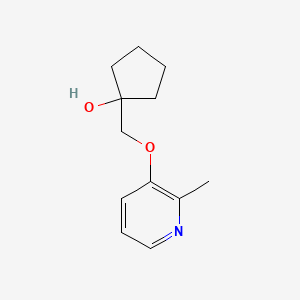![molecular formula C14H21NO2 B13328321 tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-ethynylspiro[33]heptan-2-yl)carbamate is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethynyl group. Common reagents used in these reactions include alkyl halides, bases, and protecting groups such as tert-butyl carbamate. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the spirocyclic core can produce various spirocyclic alcohols or amines.
Scientific Research Applications
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved in these interactions include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (2-azaspiro[3.3]heptan-6-yl)carbamate
Uniqueness
tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent bonding with molecular targets. This differentiates it from similar compounds that may lack this functional group and, consequently, have different reactivity and applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl N-(6-ethynylspiro[3.3]heptan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-5-10-6-14(7-10)8-11(9-14)15-12(16)17-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,15,16) |
InChI Key |
QIPCJFDCVQXBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


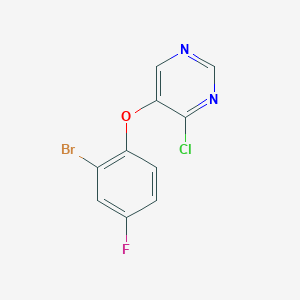
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
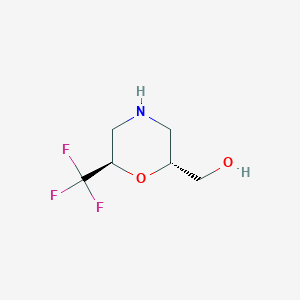
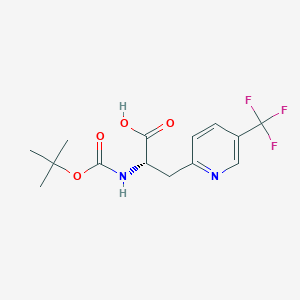
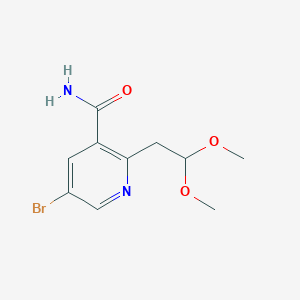
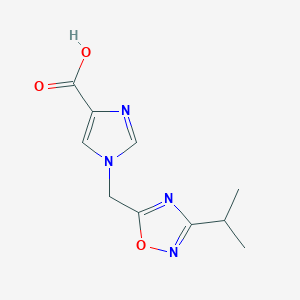
![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)
